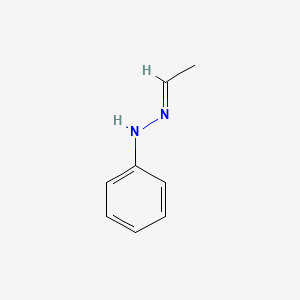
Acetaldehyde, phenylhydrazone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetaldehyde, phenylhydrazone: is an organic compound with the molecular formula C₈H₁₀N₂ It is formed by the reaction of acetaldehyde with phenylhydrazine
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Acetaldehyde, phenylhydrazone is typically synthesized by the reaction of acetaldehyde with phenylhydrazine. The reaction involves the nucleophilic attack of the nitrogen atom in phenylhydrazine on the electrophilic carbon of acetaldehyde, followed by the elimination of water to form the hydrazone. The reaction is usually carried out in an aqueous or alcoholic medium at room temperature .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves the same reaction between acetaldehyde and phenylhydrazine. The reaction conditions may be optimized for large-scale production by controlling temperature, solvent, and reactant concentrations.
Análisis De Reacciones Químicas
Formation Reaction
Acetaldehyde phenylhydrazone is synthesized via a nucleophilic addition-elimination mechanism:
Reactants :
-
Acetaldehyde (CH₃CHO)
-
Phenylhydrazine (C₆H₅NHNH₂)
Reaction Conditions :
-
Basic medium (pH 9–11)
-
Temperature: Room temperature or mildly heated
Mechanism :
-
Nucleophilic attack : The terminal NH₂ group of phenylhydrazine attacks the carbonyl carbon of acetaldehyde.
-
Intermediate formation : A tetrahedral intermediate forms, followed by dehydration to yield the hydrazone.
Balanced Equation :
CH3CHO+C6H5NHNH2→CH3CH=N-NH-C6H5+H2O
This reaction produces acetaldehyde phenylhydrazone and water .
Isomerization Behavior
Acetaldehyde phenylhydrazone exhibits E/Z isomerism due to restricted rotation around the C=N bond:
| Property | Z-Isomer | E-Isomer |
|---|---|---|
| Stability | Thermodynamically stable (solid) | Less stable (dominant in melt) |
| Melting Point Range | 56–101°C (varies with conditions) | Not isolated in pure form |
| Interconversion | Acid/base-catalyzed equilibrium | Fast in melt with trace catalysts |
Key Findings :
-
Solid-state isomerism : All crystalline forms are exclusively Z-isomers .
-
Melt behavior : Upon melting, Z-isomer partially converts to E-isomer, achieving an equilibrium ratio (Z:E ≈ 1:1.7) .
-
Catalytic effects :
Catalytic Reactions
Phenylhydrazine residues in the product influence reactivity:
| Reaction Type | Conditions | Outcome |
|---|---|---|
| Isomerization catalysis | Trace phenylhydrazine | Accelerates E⇌Z equilibrium |
| Acid/base sensitivity | pH 4–10 | Reversible solid↔melt transitions |
Experimental Evidence :
-
NMR studies : Confirmed isomer ratios in melts correlate with observed melting points .
-
Cyclic DSC experiments : Demonstrated thermal hysteresis due to delayed isomerization in melts .
Historical and Modern Insights
-
19th-century observations : Emil Fischer noted variable melting points (60–99.5°C) but attributed them to polymorphism .
-
21st-century resolution : Advanced techniques (SSNMR, XRD) confirmed identical crystal structures across all forms, debunking polymorphism .
Mechanistic Implications
Aplicaciones Científicas De Investigación
Acetaldehyde, phenylhydrazone has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the preparation of other chemical compounds.
Biology: It is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor for drug synthesis.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Mecanismo De Acción
The mechanism of action of acetaldehyde, phenylhydrazone involves its interaction with various molecular targets. The nitrogen atoms in the hydrazone group can act as nucleophiles, participating in nucleophilic addition and substitution reactions. The compound can also undergo isomerization, where different isomers exhibit distinct chemical behaviors .
Comparación Con Compuestos Similares
- Acetone, phenylhydrazone
- Benzaldehyde, phenylhydrazone
- Formaldehyde, phenylhydrazone
Comparison: Acetaldehyde, phenylhydrazone is unique due to its specific molecular structure and the presence of both acetaldehyde and phenylhydrazine moieties. Compared to similar compounds, it exhibits distinct melting points and chemical reactivity. For example, it can form different isomers with varying melting points, a property not commonly observed in other phenylhydrazones .
Propiedades
Número CAS |
935-07-9 |
|---|---|
Fórmula molecular |
C8H10N2 |
Peso molecular |
134.18 g/mol |
Nombre IUPAC |
N-[(E)-ethylideneamino]aniline |
InChI |
InChI=1S/C8H10N2/c1-2-9-10-8-6-4-3-5-7-8/h2-7,10H,1H3/b9-2+ |
Clave InChI |
KURBTRNHGDQKOS-UHFFFAOYSA-N |
SMILES |
CC=NNC1=CC=CC=C1 |
SMILES canónico |
CC=NNC1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















